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molecular formula C3H4ClF3O3S B1606060 2-Chloroethyl trifluoromethanesulfonate CAS No. 73323-80-5

2-Chloroethyl trifluoromethanesulfonate

Cat. No. B1606060
M. Wt: 212.58 g/mol
InChI Key: OJEPTKFBWNNVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514435B2

Procedure details

A solution of triflic anhydride (2.0 mL, 11.9 mmol) in CCl4 (10 mL) at 0° C. was treated with a solution of 2-chloroethanol (0.8 mL, 11.9 mmol) and pyridine (0.96 mL, 11.9 mmol) in CCl4 (6.0 mL) which was pre-cooled to 0° C. The reaction mixture was stirred at 0° C. for 45 minutes and then filtered through a pad of Na2SO4. The filtrate was concentrated and used immediately in the next step.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O:8]S(C(F)(F)F)(=O)=O)([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2].[Cl:16][CH2:17][CH2:18]O.N1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:5][C:4]([F:7])([F:6])[S:1]([O:8][CH2:18][CH2:17][Cl:16])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
0.8 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
0.96 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC(S(=O)(=O)OCCCl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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